molecular formula C8H7Br2ClO B069814 2,6-Dibromo-4-chloro-3,5-dimethylphenol CAS No. 175204-32-7

2,6-Dibromo-4-chloro-3,5-dimethylphenol

Cat. No. B069814
CAS RN: 175204-32-7
M. Wt: 314.4 g/mol
InChI Key: JVJYURWOPAQMPX-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloro-3,5-dimethylphenol is a chemical compound with the molecular formula C8H7Br2ClO and a molecular weight of 314.4 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-chloro-3,5-dimethylphenol consists of a phenol group with two bromine atoms, one chlorine atom, and two methyl groups attached to the benzene ring .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-chloro-3,5-dimethylphenol has a melting point of 158-160°C and a predicted boiling point of 291.2±35.0 °C. Its density is predicted to be 1.908±0.06 g/cm3. It should be stored at 2-8°C .

Scientific Research Applications

  • Electrophilic Substitution and Bromination Mechanisms : Brittain et al. (1979) investigated the brominations of dimethylphenol derivatives, including 2,6-Dibromo-4-chloro-3,5-dimethylphenol, and outlined the mechanisms of these reactions. This study provides insights into the electrophilic substitution reactions with rearrangements involved in the synthesis of such compounds (Brittain, da la Mare, Isaacs, & Mcintyre, 1979).

  • Suzuki Reaction and Antibacterial Properties : Zaooli et al. (2019) synthesized derivatives of 4-chloro-3,5-dimethylphenol using the Suzuki reaction and tested their antibacterial properties against various bacteria. This study highlights the potential of using such compounds in antibacterial applications (Zaooli, Hussein, Jafar, & Al-Thamir, 2019).

  • Degradation by Advanced Oxidation Processes : Li et al. (2020) explored the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes. They examined kinetics, mechanism, and toxicity evolution, providing insights into the environmental impact and treatment of such compounds (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).

  • Polymerization and Material Synthesis : Percec and Wang (1990) discussed the synthesis of polymers using 2,6-dimethylphenol derivatives, demonstrating the potential of these compounds in creating functional materials (Percec & Wang, 1990).

  • Olefin Polymerization Catalysts : Schmid et al. (2001) described the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes involving 2,6-diphenyl aniline moieties. They provided insights into the polymerization properties of these complexes, which are relevant for material science applications (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

  • Residual Chlorine Determination : Ellis and Brown (1981) developed a method for determining residual chlorine in aqueous solutions by derivatizing with 2,6-dimethylphenol. This research is significant in the context of environmental monitoring and water treatment (Ellis & Brown, 1981).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 safety symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,6-Dibromo-4-chloro-3,5-dimethylphenol are not mentioned in the available resources, its related compound, 4-Bromo-2,6-dimethylphenol, is used in various applications such as coatings, slurries, and microbial control in paper mills, oil fields, leather processes, and water treatment processes . This suggests that 2,6-Dibromo-4-chloro-3,5-dimethylphenol could potentially find similar uses in the future.

properties

IUPAC Name

2,6-dibromo-4-chloro-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2ClO/c1-3-5(9)8(12)6(10)4(2)7(3)11/h12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJYURWOPAQMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428792
Record name 2,6-dibromo-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-chloro-3,5-dimethylphenol

CAS RN

175204-32-7
Record name 2,6-Dibromo-4-chloro-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-4-chloro-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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